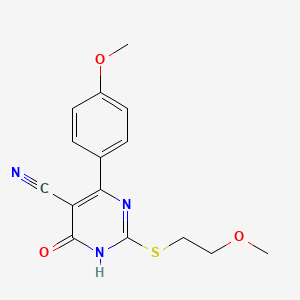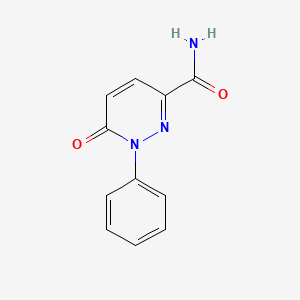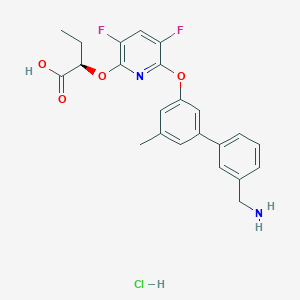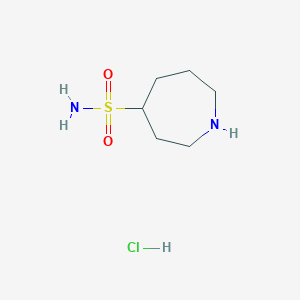![molecular formula C15H15ClN4O2 B7358377 4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one](/img/structure/B7358377.png)
4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a quinoxaline derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Applications De Recherche Scientifique
4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one has been investigated for its potential applications in scientific research, including as a fluorescent probe for imaging intracellular zinc ions. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of amyloid-beta peptide aggregation, and the inhibition of matrix metalloproteinases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one is its high selectivity for specific enzymes and signaling pathways, which makes it a valuable tool for investigating these processes in vitro. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for 4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in vivo, and the exploration of its potential applications in other areas of scientific research. Additionally, further investigation of the mechanism of action of this compound may provide insights into the regulation of various enzymes and signaling pathways in the body. Overall, this compound is a promising compound that has the potential to contribute to the advancement of scientific research in various fields.
Méthodes De Synthèse
4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one can be synthesized using various methods, including the reaction of 4-chloropyrazole-1-carboxylic acid with 3-(dimethylamino)propionyl chloride, followed by cyclization with 2-amino-3-methylbenzoic acid. Another method involves the reaction of 4-chloropyrazole-1-carboxylic acid with 3-(dimethylamino)propionyl chloride, followed by cyclization with 2-amino-3-methylbenzoic acid in the presence of triethylamine. The synthesis of this compound is a multistep process that requires careful optimization to obtain high yields and purity.
Propriétés
IUPAC Name |
4-[3-(4-chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-15(22)18-12-4-2-3-5-13(12)20(10)14(21)6-7-19-9-11(16)8-17-19/h2-5,8-10H,6-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWFWWMOINAIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358294.png)
![6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358301.png)
![2-[3-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358303.png)
![7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one](/img/structure/B7358315.png)





![3-Butyl-8-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-7-methylpurine-2,6-dione](/img/structure/B7358337.png)
![3-cyclopropyl-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]piperidine-1-carboxamide](/img/structure/B7358346.png)
![1,7-dimethyl-N-(4-methyl-1H-indazol-6-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7358364.png)
![2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile](/img/structure/B7358371.png)
